4-Methoxybenzyl chloride

Catalog No.
S1487061
CAS No.
824-94-2
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzyl chloride

CAS Number

824-94-2

Product Name

4-Methoxybenzyl chloride

IUPAC Name

1-(chloromethyl)-4-methoxybenzene

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3

InChI Key

MOHYOXXOKFQHDC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCl

Synonyms

p-(Chloromethyl)-anisole; 1-(Chloromethyl)-4-(methyloxy)benzene; 1-(Chloromethyl)-4-methoxybenzene; 4-(Chloromethyl)-1-methoxybenzene; 4-(Chloromethyl)anisole; 4-(Chloromethyl)phenyl Methyl Ether; 4-Methoxybenzyl Chloride; 4-Methyloxybenzyl Chloride;

Canonical SMILES

COC1=CC=C(C=C1)CCl

Organic Synthesis Precursor:

  • Cleavage Reactions: 4-Methoxybenzyl chloride undergoes mild oxidative cleavage with ceric ammonium nitrate, allowing researchers to selectively remove the methoxybenzyl protecting group from molecules. Source: Apollo Scientific, "4-Methoxybenzyl chloride":
  • Suzuki Cross-Coupling: It participates in Suzuki cross-coupling reactions with potassium aryltrifluoroborates to form diarylmethanes and 1-naphthamides. This reaction allows the formation of carbon-carbon bonds between different organic molecules. Source: Apollo Scientific, "4-Methoxybenzyl chloride":
  • Benzylation: It can selectively benzylate the nitrogen atom in aniline derivatives. Benzylation is a technique used to modify the properties of molecules by introducing a benzyl group (C6H5CH2-). Source: Sigma-Aldrich, "4-Methoxybenzyl chloride":

Other Research Applications:

  • Synthesis of bioactive compounds: 4-Methoxybenzyl chloride serves as a starting material for the total synthesis of various bioactive compounds like echinoside A and salinosporamide A, which have potential therapeutic applications. Source: Sigma-Aldrich, "4-Methoxybenzoyl chloride":
  • Organic light-emitting diodes (OLEDs): Modified indium tin oxide (ITO) incorporated with 4-methoxybenzyl chloride has been explored for fabricating OLED cathodes. Source: Sigma-Aldrich, "4-Methoxybenzoyl chloride":

4-Methoxybenzyl chloride is an organic compound characterized by the presence of a methoxy group and a benzyl chloride moiety. Its chemical formula is C9H11ClO, and it features a benzene ring substituted with a methoxy group (–OCH₃) at the para position and a chlorine atom attached to a benzyl carbon. This compound is often utilized as an intermediate in organic synthesis, particularly in the preparation of various derivatives and functionalized compounds.

Due to its reactive chloro group. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Esterification: It can react with carboxylic acids to form esters, particularly when activated by bases or other reagents.
  • Polymerization: Under specific conditions, 4-methoxybenzyl chloride can undergo polymerization, forming larger polymeric structures through acid-catalyzed condensation processes .

Research indicates that 4-methoxybenzyl chloride exhibits biological activity, particularly in the realm of medicinal chemistry. It has been utilized in studies related to:

  • Antimicrobial Properties: Some derivatives of 4-methoxybenzyl chloride show potential antimicrobial activity against various pathogens.
  • Anticancer Activity: Certain modifications of this compound have been explored for their anticancer properties, highlighting its potential utility in drug development.

The synthesis of 4-methoxybenzyl chloride can be achieved through several methods:

  • Chlorination of Anisole: A common method involves the chlorination of anisole (4-methoxybenzene) using gaseous hydrogen chloride in the presence of a solvent like benzene .
  • Direct Chlorination: Another method includes direct chlorination of 4-methoxybenzoic acid using thionyl chloride, which yields 4-methoxybenzoyl chloride, which can subsequently be converted into 4-methoxybenzyl chloride .
  • Ultrasound-Assisted Synthesis: Recent advancements have introduced power ultrasound as an efficient means to facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride, enhancing yields and reducing reaction times .

4-Methoxybenzyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Protecting Group: In organic chemistry, it is often used as a protecting group for phenolic compounds during multi-step syntheses.
  • Material Science: The compound is also explored for its potential use in polymer chemistry due to its ability to undergo polymerization.

Interaction studies involving 4-methoxybenzyl chloride focus on its reactivity with different nucleophiles and its role in biological systems. These studies help elucidate its mechanisms of action when used in medicinal applications and provide insights into its potential side effects or interactions with other compounds.

Several compounds share structural similarities with 4-methoxybenzyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Methylbenzyl ChlorideContains a methyl group instead of methoxyHigher reactivity due to less steric hindrance
4-Hydroxybenzyl ChlorideContains a hydroxyl groupExhibits different biological activities
Benzyl ChlorideLacks any substituents on the benzene ringSimpler structure leading to broader applications
3-Methoxybenzyl ChlorideMethoxy group at the meta positionDifferent reactivity patterns due to position

These compounds highlight the uniqueness of 4-methoxybenzyl chloride, particularly regarding its specific reactivity and applicability in organic synthesis.

Thionyl Chloride-Mediated Approaches

Thionyl chloride (SOCl₂) remains a cornerstone reagent for chlorinating hydroxyl-containing precursors. In the synthesis of 4-methoxybenzyl chloride, 4-methoxybenzyl alcohol reacts with SOCl₂ under anhydrous conditions, typically in dichloromethane or toluene. The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic sulfur center in SOCl₂, forming a chlorosulfite intermediate. Subsequent elimination generates the desired chloride, sulfur dioxide, and hydrogen chloride gas [5].

Key parameters include:

  • Stoichiometry: A 1.2–1.5 molar excess of SOCl₂ ensures complete conversion.
  • Temperature: Reactions are conducted at 0–25°C to minimize side reactions.
  • Catalysts: Dimethylformamide (DMF, 0.1–0.5 mol%) accelerates the reaction by activating thionyl chloride [1].

Industrial implementations often use continuous flow systems to safely handle gaseous byproducts.

Oxalyl Chloride Pathways

Oxalyl chloride [(COCl)₂] offers a milder alternative to thionyl chloride, particularly for acid-sensitive substrates. While its primary use involves carboxylic acid chlorination, it can also mediate alcohol-to-chloride conversions when paired with activating agents. For 4-methoxybenzyl chloride synthesis, the protocol involves:

  • Dissolving 4-methoxybenzyl alcohol in dichloromethane.
  • Adding oxalyl chloride (1.5–2.0 equiv) and catalytic DMF.
  • Stirring at 25°C for 2–4 hours.

The mechanism parallels thionyl chloride but produces less corrosive byproducts (CO and CO₂) [1]. A comparative analysis of chlorinating agents is shown below:

ParameterThionyl ChlorideOxalyl Chloride
Byproduct ToxicityHigh (SO₂/HCl)Moderate (CO/CO₂)
Reaction Temperature0–35°C20–25°C
ScalabilityIndustrialLaboratory

Triphosgene-Based Methodologies

Triphosgene (bis(trichloromethyl) carbonate) enables efficient chlorination with improved safety profiles. The synthesis involves:

  • Reacting 4-methoxybenzyl alcohol with triphosgene (0.33 equiv) in dichloroethane.
  • Adding an initiator (e.g., pyridine) to generate the reactive trichloromethyl chloroformate intermediate.
  • Heating at 40–60°C for 6–8 hours.

This method achieves yields >85% with minimal side products, making it suitable for large-scale production [3].

Modern Synthetic Strategies

Ultrasound-Assisted Syntheses

Ultrasound irradiation (20–40 kHz) enhances reaction kinetics by promoting reagent mixing and reducing activation energy. For 4-methoxybenzyl chloride, sonication reduces reaction times by 50–70% compared to conventional methods. A typical setup involves:

  • Frequency: 28 kHz
  • Power Density: 50 W/cm²
  • Solvent: Tetrahydrofuran (THF)

Ultrasound-assisted routes achieve near-quantitative yields within 1 hour, demonstrating energy efficiency [3].

Catalytic Methods

Transition metal catalysts, particularly iron(III) chloride (FeCl₃), enable chlorination under milder conditions. The catalytic cycle involves:

  • FeCl₃ coordinating to the hydroxyl group of 4-methoxybenzyl alcohol.
  • Nucleophilic displacement by chloride ions.
  • Catalyst regeneration via proton exchange.

This method operates at 25°C with 0.5 mol% FeCl₃, reducing reagent waste [4].

Green Chemistry Approaches

Solvent-free mechanochemical synthesis represents a sustainable alternative. Ball milling 4-methoxybenzyl alcohol with SOCl₂ or oxalyl chloride at 300–500 rpm for 30 minutes achieves >90% conversion. Key advantages include:

  • Zero Solvent Waste
  • Room-Temperature Conditions
  • Scalability to Kilogram Quantities

Industrial Scale Production Considerations

Process Optimization Parameters

Critical factors for industrial scalability include:

  • Reagent Cost: Thionyl chloride ($0.50/kg) is more economical than oxalyl chloride ($12.00/kg) [1] [4].
  • Byproduct Management: SOCl₂-based plants require scrubbers for SO₂/HCl neutralization.
  • Purity Standards: Distillation under reduced pressure (50–100 mbar) ensures ≥99% purity.

Scalability Challenges

  • Exothermic Reactions: Large-scale SOCl₂ reactions require jacketed reactors with coolant systems.
  • Corrosion Resistance: Hastelloy C-276 reactors are preferred for handling HCl byproducts.
  • Regulatory Compliance: Adherence to EPA guidelines for chlorinated solvent emissions.

A representative industrial process flow is:

4-Methoxybenzyl Alcohol → Chlorination (SOCl₂, 35°C) → Distillation → Product Isolation  

Yield optimization studies indicate that maintaining a 1.3:1 SOCl₂-to-alcohol ratio maximizes output while minimizing excess reagent [5].

SN1 Mechanism Studies

The 4-methoxybenzyl chloride demonstrates significant propensity for SN1 mechanism due to the electron-donating methoxy group at the para position, which provides substantial stabilization to the resulting carbocation intermediate [2]. The methoxy group exhibits a strong electron-donating effect (+R > -I), effectively stabilizing the 4-methoxybenzyl carbocation through resonance delocalization [2].

Experimental evidence supporting SN1 mechanism includes the observation of first-order kinetics in purely solvolytic conditions and the formation of racemic products when optically active substrates are employed [3] [4]. The carbocation intermediate formed during ionization exhibits planar geometry, allowing nucleophilic attack from either face, resulting in the characteristic mixture of retention and inversion of configuration [5].

Table 1: SN1 Mechanism Characteristics for 4-Methoxybenzyl Chloride

ParameterValueConditionsReference
Rate LawFirst-orderSolvolytic conditions [3]
Carbocation StabilityHighResonance stabilization [2]
StereochemistryRacemizationPlanar intermediate [5]
Solvent DependenceStrongPolar protic favored [6]

The rate-determining step involves the heterolytic cleavage of the carbon-chlorine bond, generating the 4-methoxybenzyl carbocation and chloride ion [3]. The stability of this carbocation is enhanced by the resonance structures involving the methoxy group, where the positive charge can be delocalized onto the oxygen atom [2].

SN2 Mechanism Studies

Despite the favorable conditions for SN1 mechanism, 4-methoxybenzyl chloride can undergo SN2 reactions under specific conditions, particularly with strong nucleophiles in polar aprotic solvents [7] [8]. The SN2 pathway is characterized by concerted nucleophilic attack with simultaneous departure of the leaving group [7].

Kinetic isotope effect studies provide compelling evidence for SN2 mechanism. The secondary α-deuterium kinetic isotope effect of 1.039 observed in the reaction with thiophenoxide ion in methanol indicates SN2 character [7]. Additionally, the primary chlorine kinetic isotope effect of 1.00983 ± 0.00029 demonstrates significant C-Cl bond breaking in the rate-determining step [7].

Table 2: SN2 Mechanism Data for 4-Methoxybenzyl Chloride

NucleophileSolventTemperatureRate ConstantKIE (α-D)
ThiophenoxideMeOH/LiOMe0°C1.149 × 10⁻³ s⁻¹1.039
ThiophenoxideMeOH/LiOMe20°C1.548 × 10⁻³ s⁻¹1.10
Azide ion70% acetone25°C~10⁻⁴ s⁻¹1.08-1.21

The reactions with para-substituted thiophenoxide ions demonstrate clean second-order kinetics, confirming the bimolecular nature of the process [7]. The Hammett ρ values obtained by varying the substituent on the nucleophile provide additional confirmation of the SN2 mechanism, with values ranging from -0.26 to -0.96 depending on the substrate substituent [7].

Border-Line Solvolysis Phenomena

The 4-methoxybenzyl chloride represents a classic example of borderline solvolysis behavior, where the reaction mechanism depends critically on the reaction conditions [3] [9]. This borderline character manifests as a mechanistic continuum rather than discrete SN1 or SN2 pathways [9].

In mixed aqueous-organic solvents, concurrent operation of both SN1 and SN2 mechanisms has been demonstrated [3] [9]. The relative contribution of each pathway depends on nucleophile concentration, solvent composition, and temperature. At low nucleophile concentrations, the SN1 pathway predominates, while increasing nucleophile concentration favors the SN2 pathway [9].

Table 3: Borderline Solvolysis Behavior

Solvent SystemMechanismEvidenceReference
70% Acetone-WaterMixed SN1/SN2Azide salt effect [3]
80% Acetone-WaterMixed SN1/SN2Carbocation trapping [9]
50% TFE-WaterMixed mechanismsVariable behavior [9]

The borderline nature is further evidenced by the observation that azide ion reacts with 4-methoxybenzyl chloride through both SN1 and SN2 pathways simultaneously [3]. The rate acceleration observed in the presence of azide, coupled with higher-than-expected azide adduct yields, indicates that part of the product formation occurs through carbocation trapping [3].

Solvolytic Behavior Analysis

Solvent Effects on Reaction Pathways

The solvent exerts profound influence on the reaction mechanism of 4-methoxybenzyl chloride. Polar protic solvents favor the SN1 mechanism by stabilizing the carbocation intermediate through solvation, while polar aprotic solvents tend to favor SN2 mechanisms by enhancing nucleophile reactivity [6] [10].

The dual-parameter Grunwald-Winstein equation provides quantitative analysis of solvent effects, revealing significant nucleophilic solvent participation [6]. The linear correlation observed using this equation indicates that the solvent acts not merely as a medium but as an active participant in the reaction [6].

Table 4: Solvent Effects on Reaction Pathways

SolventIonizing Power (Y)Nucleophilicity (N)Dominant Mechanism
WaterHighModerateSN1
MethanolHighHighMixed
EthanolHighHighMixed
TFEVery HighLowSN1
Acetone-WaterVariableVariableMixed

The bromide/chloride rate ratio (kBr/kCl) provides additional insight into solvent participation [6]. Lower ratios indicate greater nucleophilic participation, as the better leaving group (bromide) shows less dependence on solvent assistance [6].

Nucleophilic Solvent Participation

Nucleophilic solvent participation represents a crucial aspect of 4-methoxybenzyl chloride solvolysis. The positive azide salt effect observed in various solvent systems provides strong evidence for such participation [6]. This effect indicates that the solvent molecules can compete with azide ion for reaction with the substrate or intermediate [6].

The α-deuterium kinetic isotope effects of 1.08 to 1.21 measured across different solvents are inconsistent with a fully concerted mechanism, suggesting varying degrees of nucleophilic participation [6]. These values indicate that the reaction occurs through a mechanism intermediate between pure SN1 and SN2 pathways [6].

Table 5: Nucleophilic Solvent Participation Data

Solventα-D KIEAzide Salt EffectNucleophilic Participation
TFE1.08PositiveMinimal
Ethanol1.21PositiveSignificant
MeOH1.10PositiveModerate
Acetone-Water1.08-1.21PositiveVariable

The extent of nucleophilic participation correlates with solvent nucleophilicity and ionizing power. Solvents with high nucleophilicity but moderate ionizing power show maximum participation, while highly ionizing but weakly nucleophilic solvents show minimal participation [6].

Kinetic and Thermodynamic Investigations

Deuterium Kinetic Isotope Effects

Deuterium kinetic isotope effects provide detailed mechanistic information about the transition state structure and bonding changes during the reaction. For 4-methoxybenzyl chloride, both primary and secondary isotope effects have been measured under various conditions [7] [6].

The primary chlorine kinetic isotope effect of 1.00983 ± 0.00029 indicates substantial C-Cl bond breaking in the rate-determining step [7]. This large isotope effect, approximately 88% of the theoretical maximum, suggests that the C-Cl bond is significantly elongated in the transition state [7].

Table 6: Deuterium Kinetic Isotope Effects

Isotope TypeValueConditionsMechanism Indication
α-Deuterium1.039MeOH/LiOMe, 0°CSN2 character
α-Deuterium1.10MeOH/LiOMe, 20°CSN2 character
α-Deuterium1.08-1.21Various solventsMixed mechanisms
Primary Cl1.00983MeOH/LiOMe, 20°CSignificant bond breaking

The secondary α-deuterium kinetic isotope effects show systematic variation with substituent effects. The magnitude decreases as more electron-withdrawing substituents are introduced, indicating shorter nucleophile-carbon bond lengths in the transition state [7].

Rate Constant Determinations

Comprehensive rate constant measurements have been conducted for 4-methoxybenzyl chloride under various conditions. The rate constants exhibit strong temperature dependence, following Arrhenius behavior with activation energies ranging from 60-90 kJ/mol depending on the mechanism [7] [6].

The second-order rate constants for SN2 reactions with thiophenoxide ion range from 1.149 × 10⁻³ s⁻¹ at 0°C to 1.548 × 10⁻³ s⁻¹ at 20°C in methanol containing lithium methoxide [7]. These values demonstrate the relatively high reactivity of 4-methoxybenzyl chloride toward nucleophilic attack.

Table 7: Rate Constants for 4-Methoxybenzyl Chloride Reactions

NucleophileSolventTemperatureRate Constant (s⁻¹)Order
ThiophenoxideMeOH/LiOMe0°C1.149 × 10⁻³Second
ThiophenoxideMeOH/LiOMe20°C1.548 × 10⁻³Second
Azide70% Acetone25°C~10⁻⁴Mixed
Water70% Acetone25°C~10⁻⁵First

The rate constants for solvolytic reactions are generally lower than those for bimolecular nucleophilic substitution, reflecting the unimolecular nature of the rate-determining step in SN1 mechanisms [3].

Activation Parameter Analysis

Activation parameters provide thermodynamic insight into the reaction mechanism and transition state structure. The activation energy (Ea) for 4-methoxybenzyl chloride reactions varies significantly with mechanism and conditions [7] [6].

For SN2 reactions with thiophenoxide ion, the activation energy is approximately 60-70 kJ/mol, indicating a relatively early transition state with moderate bond breaking and formation [7]. SN1 solvolysis reactions typically exhibit higher activation energies (80-90 kJ/mol) due to the endothermic nature of carbocation formation [3].

Table 8: Activation Parameters

Reaction TypeEa (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Mechanism
SN2 with PhS⁻60-7057-67-120 to -80Concerted
SN1 Solvolysis80-9077-87-40 to 0Stepwise
Mixed Mechanism65-7562-72-80 to -40Variable

The activation entropy (ΔS‡) values provide additional mechanistic information. SN2 reactions typically show large negative activation entropies due to the ordered transition state, while SN1 reactions exhibit less negative values reflecting the looser transition state structure [7] [6].

XLogP3

2.4

Boiling Point

262.5 °C

Melting Point

24.5 °C

UNII

Q500ZS03TI

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

824-94-2

Wikipedia

4-methyloxybenzyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types